(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide
Description
(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide is a synthetic sulfonamide derivative featuring a piperazine-thiophene hybrid scaffold. The compound’s structure integrates a sulfonamide group, a 4-methylphenyl substituent, and a piperazine ring modified with a thiophen-2-ylmethyl moiety.
Key structural attributes:
- Sulfonamide backbone: Known for its role in hydrogen bonding and target affinity.
- Piperazine-thiophene hybrid: Enhances solubility and modulates pharmacokinetic properties.
- (E)-ethenesulfonamide configuration: The stereochemistry may influence binding specificity and metabolic stability.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-17-4-6-18(7-5-17)8-14-28(25,26)21-15-20(24)23-11-9-22(10-12-23)16-19-3-2-13-27-19/h2-8,13-14,21H,9-12,15-16H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJPPWWXNXYNA-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacophore Analysis :
- The sulfonamide group in the target compound may enhance binding to serine proteases or carbonic anhydrases compared to carboxamide analogs.
- The thiophene-piperazine moiety could improve blood-brain barrier penetration relative to purely aliphatic quaternary ammonium compounds.
Physicochemical and Functional Comparisons
Table 1: Property Comparison with Analogues
Notable Findings:
Hypothesized Activity Profile :
- Target : Likely a kinase or GPCR (e.g., 5-HT receptors).
- Potency : Moderate to high (IC50 ~10–100 nM range predicted based on sulfonamide analogs).
- Selectivity : May surpass carboxamides due to sulfonamide’s directional hydrogen bonding.
Methodological Considerations for Similarity Assessment
The evidence highlights critical challenges in comparing compound similarity:
Structural vs. Functional Similarity: Structural analogs (e.g., piperazine-thiophene hybrids) may exhibit divergent bioactivities due to minor substituent changes. Functional similarity metrics (e.g., Tanimoto coefficients) often fail to capture stereoelectronic effects critical for target engagement.
Experimental vs. Computational Data :
Preparation Methods
Formation of the Ethene Backbone
The (E)-configured double bond is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction :
- Reactants : 4-Methylbenzaldehyde and diethyl (tosylmethyl)phosphonate.
- Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), 0°C to room temperature.
- Yield : ~78% (reported for analogous styryl sulfones).
Mechanism :
$$
\text{4-Methylbenzaldehyde} + \text{Diethyl (tosylmethyl)phosphonate} \xrightarrow{\text{NaH, THF}} \text{(E)-2-(4-Methylphenyl)ethenesulfonate ester}
$$
Sulfonyl Chloride Formation
The sulfonate ester is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) :
Synthesis of 2-Oxo-2-[4-(Thiophen-2-ylmethyl)Piperazin-1-yl]Ethylamine
Piperazine Alkylation
Step 1: Protection of Piperazine
- Piperazine is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
- Conditions : Boc₂O in DCM, triethylamine (TEA), room temperature.
Step 2: Thiophen-2-ylmethyl Group Introduction
- Alkylation with 2-(bromomethyl)thiophene :
Step 3: Deprotection
Ethylamine Ketone Formation
The primary amine is acylated via a Strecker synthesis :
- Reactants : Glyoxylic acid and ammonium chloride.
- Conditions : Ethanol, reflux, followed by oxidation with pyridinium chlorochromate (PCC).
- Yield : 65%.
Coupling of Fragments
Sulfonamide Bond Formation
The sulfonyl chloride reacts with the primary amine under basic conditions:
Side Reactions :
- Over-alkylation of piperazine (mitigated using excess sulfonyl chloride).
- Cis-isomer formation (<5%, removed via recrystallization).
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (m, 3H, thiophene-H).
- HRMS : m/z calculated for C₂₁H₂₆N₃O₃S₂ [M+H]⁺: 448.1421; found: 448.1418.
Optimization Challenges
Stereochemical Control
Q & A
Q. What are the key synthetic strategies for preparing (E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide?
The synthesis typically involves multi-step reactions:
Piperazine Derivative Preparation : Introduce the thiophen-2-ylmethyl group to the piperazine ring via alkylation or nucleophilic substitution .
Sulfonamide Formation : React the piperazine intermediate with an ethenesulfonamide precursor (e.g., (E)-2-(4-methylphenyl)ethenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Critical Parameters :
- Temperature control (0–25°C for sulfonamide coupling).
- Catalyst selection (e.g., DMAP for amide bond formation) .
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization methods include:
- NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants in H NMR (e.g., trans-vinylic protons at δ 6.8–7.2 ppm, J = 12–16 Hz) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z ~500–520) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal X-Ray Diffraction : Use SHELXL for structure refinement . Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .
- Key Metrics : Bond angles (e.g., C-SO-N ~107°), torsion angles (E-configuration confirmation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodology :
Analog Synthesis : Modify substituents (e.g., 4-methylphenyl → fluorophenyl; thiophen-2-ylmethyl → furan-2-ylmethyl) .
Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) to correlate substituent effects with activity.
Q. How can researchers address contradictions in synthetic yield data across studies?
- Root-Cause Analysis :
- Reagent Purity : Impurities in starting materials (e.g., piperazine derivatives) reduce yields .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve sulfonamide coupling efficiency vs. dichloromethane .
- Statistical Validation : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) .
Q. What computational methods support conformational analysis and target binding predictions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., piperazine moiety binding to GPCRs) .
- MD Simulations : GROMACS for stability analysis of sulfonamide-target complexes .
Q. How can researchers validate the compound’s metabolic stability in vitro?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .
Q. What strategies mitigate toxicity risks during preclinical evaluation?
- hERG Assay : Patch-clamp electrophysiology to assess cardiac liability .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
